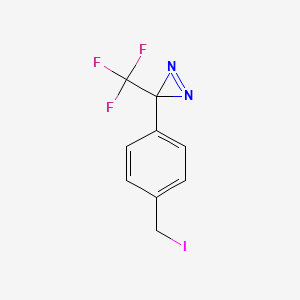

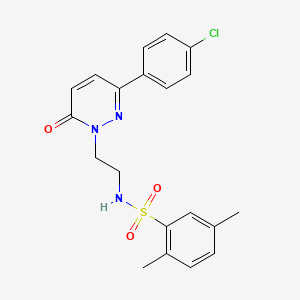

![molecular formula C23H20FN3O3S2 B2994530 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683770-37-8](/img/structure/B2994530.png)

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

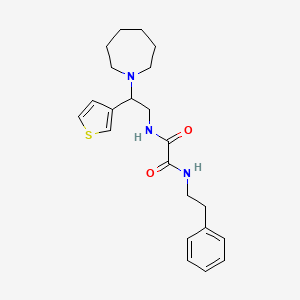

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of a sulfamoyl group indicates that it contains a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and benzothiazole), an amide group, a sulfamoyl group, and a fluorine atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications

Synthesis and Antimicrobial Activity

Some novel compounds, including 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives, have been synthesized and screened for antimicrobial activity. The research highlights the therapeutic potential of these compounds due to the wide range of biodynamic properties shown by fluorobenzenes and 2-substituted benzothiazoles, which prompted the synthesis of these novel compounds in hopes of finding potent biodynamic agents. These compounds were characterized through various methods, including physical constants, solubility tests, TLC, and UV,IR spectral studies, followed by biological and pharmacological evaluation, especially antimicrobial activities (V. Jagtap et al., 2010).

Inhibition of Human Carbonic Anhydrases

A library of derivatives was designed and synthesized to evaluate the effect of substituents on the inhibitory potency and selectivity toward human carbonic anhydrase isoforms I, II, IX, and XII. The study explored new structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold. Most compounds preferentially inhibited isoforms II and XII, indicating their potential as selective therapeutic agents for targeting specific carbonic anhydrase isoforms associated with various diseases (S. Distinto et al., 2019).

Anticancer Activity

The synthesis of pro-apoptotic indapamide derivatives, including structures similar to this compound, was conducted as anticancer agents. One derivative demonstrated significant proapoptotic activity among all synthesized compounds on melanoma cell lines, indicating the potential of these compounds as anticancer agents. This research suggests the relevance of these derivatives in the development of new therapeutic options for cancer treatment (Ö. Yılmaz et al., 2015).

Design and Synthesis for Carbonic Anhydrase Inhibition

Research focused on designing and synthesizing benzothiazole-based sulfonamides and carboxylic acids as novel SLC-0111 analogues to generate potent carbonic anhydrase inhibitors. These compounds, including those with benzothiazole motifs, were tested for their ability to inhibit CA isoforms CA I, II, IX, and XII. This work contributes to the development of new inhibitors for cancer-associated carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in cancer treatment (T. Al-Warhi et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S2/c1-26(15-16-6-4-3-5-7-16)32(29,30)19-11-8-17(9-12-19)22(28)25-23-27(2)20-13-10-18(24)14-21(20)31-23/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKWIYJAIODGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

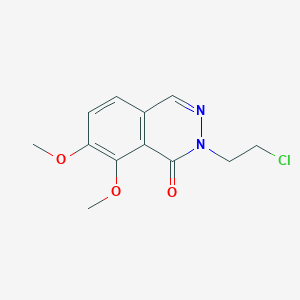

![Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2994449.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994450.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2994452.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)

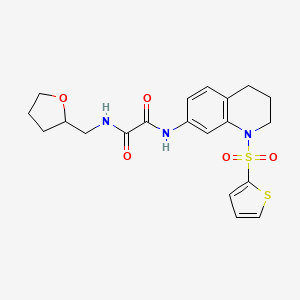

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)